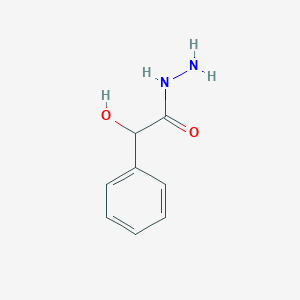

2-Hydroxy-2-phenylacetohydrazide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-2-phenylacetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c9-10-8(12)7(11)6-4-2-1-3-5-6/h1-5,7,11H,9H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWTGUGVETHVGTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)NN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80947303 | |

| Record name | 2-Hydroxy-2-phenylethanehydrazonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80947303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2443-66-5 | |

| Record name | Hydroxy(phenyl)acetic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2443-66-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mandelic acid, hydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002443665 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxy-2-phenylethanehydrazonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80947303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2443-66-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Structural Elucidation of 2-Hydroxy-2-phenylacetohydrazide

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 2-Hydroxy-2-phenylacetohydrazide (also known as Mandelic Acid Hydrazide), a versatile chemical intermediate. Addressed to researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of methods. It delves into the scientific rationale behind the selection of analytical techniques, the interpretation of spectral data, and the integration of multiple analytical approaches to achieve unambiguous structural confirmation. We will explore the core spectroscopic and analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-transform infrared (FTIR) spectroscopy, mass spectrometry (MS), and single-crystal X-ray crystallography. Each section is designed to provide not only the "how" but also the "why," ensuring a deep, applicable understanding of the structure elucidation workflow.

Introduction: The Chemical Identity of this compound

This compound is a derivative of mandelic acid, an aromatic alpha-hydroxy acid.[1] Its structure incorporates a chiral center, a phenyl group, a hydroxyl group, and a hydrazide moiety (-CONHNH2), making it a valuable building block in the synthesis of various biologically active molecules, including potential pharmaceutical agents and agricultural chemicals.[2] The presence of these multiple functional groups dictates a multi-faceted analytical approach for complete and accurate characterization.

Accurate structural identification is paramount, as even minor impurities or isomeric variations can significantly impact the compound's reactivity, efficacy, and safety profile. This guide establishes a self-validating system of protocols to ensure the highest degree of confidence in the assigned structure.

Compound Profile:

| Identifier | Value | Source |

| IUPAC Name | This compound | [][4] |

| Synonyms | Mandelic acid hydrazide, Mandelhydrazide | [] |

| CAS Number | 2443-66-5 | [][4] |

| Molecular Formula | C₈H₁₀N₂O₂ | [4] |

| Molecular Weight | 166.18 g/mol | [4] |

| Melting Point | 134-136 °C | [] |

The Elucidation Workflow: A Multi-Technique Approach

The structural elucidation of a novel or synthesized batch of this compound should follow a logical progression of analytical techniques. Each method provides a unique piece of the structural puzzle, and their combined data provides a comprehensive and validated picture.

Caption: A plausible fragmentation pathway for this compound in Mass Spectrometry.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Introduce the sample into the mass spectrometer via direct infusion using a syringe pump.

-

Ionization: Utilize Electrospray Ionization (ESI) as it is a soft ionization technique suitable for polar molecules, minimizing fragmentation of the parent ion.

-

Mass Analysis: Use a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap to obtain accurate mass measurements.

-

Data Analysis: Determine the m/z of the molecular ion peak ([M+H]⁺, [M+Na]⁺, or [M-H]⁻). Use the accurate mass to calculate the elemental composition and compare it with the theoretical formula (C₈H₁₀N₂O₂).

Single-Crystal X-Ray Diffraction: The Unambiguous Proof

When an unambiguous, solid-state structure is required, particularly to determine absolute stereochemistry, single-crystal X-ray diffraction is the gold standard. [5] Causality of Experimental Choice: While spectroscopic methods provide powerful evidence for the structure, they infer connectivity. X-ray diffraction directly observes the spatial arrangement of atoms in a crystal lattice, providing precise bond lengths, bond angles, and torsional angles. This is the only technique that can definitively resolve the three-dimensional structure.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and can be achieved by slow evaporation of a saturated solution in a suitable solvent system (e.g., ethanol, ethyl acetate/hexane). [5]2. Crystal Mounting: Select a high-quality, defect-free crystal and mount it on a goniometer head.

-

Data Collection: Place the mounted crystal on a diffractometer. Cool the crystal (typically to 100 K) to minimize thermal vibrations. Collect diffraction data by rotating the crystal in a beam of monochromatic X-rays.

-

Structure Solution and Refinement: Process the collected diffraction data. Solve the structure using direct methods or Patterson methods to obtain an initial model of the electron density map. Refine the atomic positions and thermal parameters until the calculated diffraction pattern matches the observed data.

-

Structure Validation: Analyze the final structure for geometric reasonability (bond lengths and angles) and check the final refinement statistics (e.g., R-factor).

Conclusion: Synthesizing the Data for Structural Confirmation

The structural elucidation of this compound is a process of accumulating and cross-validating evidence from multiple analytical techniques. The FTIR confirms the presence of the necessary functional groups. Mass spectrometry verifies the molecular weight and formula. NMR spectroscopy maps the precise C-H framework and connectivity. Finally, single-crystal X-ray diffraction can provide the ultimate, unambiguous proof of the three-dimensional structure. By following this integrated and self-validating workflow, researchers can be highly confident in the identity and purity of their material, a critical prerequisite for any further scientific investigation or development.

References

- Cymit Química S.L. CAS 3530-19-6: 1,3-Naphthalenedisulfonic acid, 8-[2-[4... Available at: https://www.cymitquimica.

-

CAS Common Chemistry. 1,3-Naphthalenedisulfonic acid, 8-[2-[4′-[2-(4-ethoxyphenyl)diazenyl][1,1′-biphenyl]-4-yl]diazenyl]-7-hydroxy-, sodium salt (1:2). Available at: [Link]

-

Khan, K. M., et al. (2018). Synthesis, characterization, and BSA binding studies of newfangled 2-phenylacetohydrazide derivatives. Journal of the Chilean Chemical Society. Available at: [Link]

-

All Sciences Proceedings. (2023). Structural Investigation of a Hydrazide Derivate Compound Including Pyridine Ring. Available at: [Link]

-

ResearchGate. Chemical structure of hydrazone derivatives no.1-42. Available at: [Link]

-

Al-Omar, M. A., et al. (2010). Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. Molecules. Available at: [Link]

-

ACS Publications. (2023). A Comprehensive Investigation of Hydrazide and Its Derived Structures in the Agricultural Fungicidal Field. Available at: [Link]

-

ResearchGate. General scheme for the synthesis of 2-phenylacetohydrazide derivatives. Available at: [Link]

-

National Institutes of Health. (2022). Spectroscopic Characterization and Antioxidant Properties of Mandelic Acid and Its Derivatives in a Theoretical and Experimental Approach. Available at: [Link]

-

PubChem. This compound. Available at: [Link]

-

Hertkorn, N., et al. (2013). High-field NMR spectroscopy and FTICR mass spectrometry: powerful tools for the molecular-level characterization of dissolved organic matter. Biogeosciences. Available at: [Link]

-

International Journal of Chemical Studies. (2022). Synthesis and characterization of cobalt (II) complexes of some 2-hydroxy-4,5-dimethylacetophenone substituted Hydrazones. Available at: [Link]

-

ResearchGate. IR and 1 H NMR spectral data. Available at: [Link]

-

P&S Chemicals. Product information, 2-Hydroxy-2,2-diphenylacetohydrazide. Available at: [Link]

-

National Institutes of Health. (2008). 2-Acetylhydrazono-2-phenylacetohydrazide. Available at: [Link]

-

Reich, H. J. NMR Spectroscopy. University of Wisconsin-Madison. Available at: [Link]

Sources

- 1. Spectroscopic Characterization and Antioxidant Properties of Mandelic Acid and Its Derivatives in a Theoretical and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 4. This compound | C8H10N2O2 | CID 73126 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

synthesis of 2-Hydroxy-2-phenylacetohydrazide

An In-depth Technical Guide to the Synthesis of 2-Hydroxy-2-phenylacetohydrazide

Abstract: This guide provides a comprehensive, technically-grounded protocol for the , also known as Mandelic Acid Hydrazide. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of steps to elucidate the underlying chemical principles, justify methodological choices, and emphasize the critical safety protocols required. The synthesis is presented as a robust two-step process involving the initial esterification of mandelic acid followed by the hydrazinolysis of the resulting ester intermediate. This guide is structured to serve as a self-validating framework, integrating detailed experimental procedures with characterization data and visual aids to ensure clarity, reproducibility, and safety.

Introduction and Strategic Overview

This compound is a valuable chemical intermediate used in organic synthesis and as a building block for various derivatives, including those with potential applications as crop growth regulators and in the preparation of therapeutic agents.[1] Its structure combines a hydroxyl group, a phenyl ring, and a hydrazide moiety, making it a versatile scaffold for further chemical modification.

The most reliable and commonly employed synthetic route is a two-step process designed for efficiency and high yield. This strategy involves:

-

Esterification: Conversion of the carboxylic acid group of mandelic acid into a methyl ester. This initial step serves to activate the carbonyl group for the subsequent nucleophilic attack.

-

Hydrazinolysis: Reaction of the intermediate, methyl mandelate, with hydrazine hydrate. This step is a nucleophilic acyl substitution that replaces the methoxy group with the hydrazinyl group to yield the final product.

Below is a high-level overview of the complete synthetic workflow.

Caption: High-level workflow for the two-step synthesis.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₀N₂O₂ | [2][3] |

| Molar Mass | 166.18 g/mol | [2][3] |

| Melting Point | 134-136 °C | [2][4] |

| Appearance | White crystalline solid | |

| Density (Predicted) | 1.277 g/cm³ | [2] |

| pKa (Predicted) | 12.07 ± 0.36 | [2] |

| CAS Number | 2443-66-5 | [2][3] |

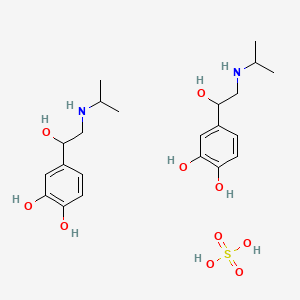

Part I: Synthesis of Methyl Mandelate (Intermediate)

Principle of Fischer-Speier Esterification

The first step of this synthesis employs the Fischer-Speier esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[5] The causality behind this choice is twofold:

-

Activation: The protonation of the carbonyl oxygen by the strong acid catalyst (sulfuric acid) renders the carbonyl carbon significantly more electrophilic and susceptible to attack by a weak nucleophile like methanol.

-

Equilibrium Control: The reaction is reversible. To drive the equilibrium towards the product (the ester), Le Châtelier's principle is applied by using the alcohol (methanol) in large excess, effectively making it the solvent.

The mechanism proceeds through a tetrahedral intermediate, followed by the elimination of a water molecule.

Caption: Simplified mechanism of Fischer-Speier esterification.

Detailed Experimental Protocol: Methyl Mandelate

Materials & Reagents

-

Mandelic Acid

-

Methanol (absolute)

-

Sulfuric Acid (concentrated, 98%)

-

Diethyl ether or Ethyl acetate

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure

-

Reaction Setup: To a round-bottom flask, add mandelic acid (1.0 eq) and a large excess of absolute methanol (10-20 eq), which also serves as the solvent.

-

Catalyst Addition: While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq) to the mixture.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 65 °C) using a heating mantle.

-

Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the mandelic acid starting material is fully consumed (typically 4-8 hours).

-

Cooling and Concentration: Once complete, allow the mixture to cool to room temperature. Remove the excess methanol using a rotary evaporator.

-

Work-up: Dissolve the resulting residue in diethyl ether or ethyl acetate and transfer it to a separatory funnel.

-

Washing: Wash the organic layer sequentially with:

-

Water (to remove residual methanol)

-

Saturated sodium bicarbonate solution (to neutralize the sulfuric acid catalyst)

-

Brine (to remove residual water)

-

-

Drying and Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain crude methyl mandelate.[6] For higher purity, the product can be purified by vacuum distillation.[6]

Reaction Parameters and Expected Outcome

| Parameter | Value | Rationale |

| Mandelic Acid | 1.0 eq | Limiting reagent |

| Methanol | 10-20 eq | Reagent and solvent; drives equilibrium |

| H₂SO₄ (conc.) | 0.1-0.2 eq | Catalyst to protonate the carbonyl |

| Temperature | Reflux (~65 °C) | Provides activation energy for the reaction |

| Time | 4-8 hours | Typical duration for completion |

| Expected Yield | 80-90% | Based on similar reported procedures[6] |

Part II: Synthesis of this compound

Principle of Hydrazinolysis

The conversion of methyl mandelate to the final product is achieved through hydrazinolysis. This is a nucleophilic acyl substitution reaction where the highly nucleophilic hydrazine molecule attacks the electrophilic carbonyl carbon of the ester. The methoxy group (-OCH₃) is a competent leaving group, and its departure leads to the formation of the stable hydrazide product. The reaction is typically carried out in an alcohol solvent and is often driven to completion by heating under reflux.

Caption: Simplified mechanism of ester hydrazinolysis.

Detailed Experimental Protocol: this compound

Materials & Reagents

-

Methyl Mandelate (from Part I)

-

Hydrazine Hydrate (55-85% solution)

-

Ethanol (absolute)

Equipment

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Ice bath

-

Büchner funnel and filter flask

-

Standard laboratory glassware

Procedure

-

Reaction Setup: Dissolve methyl mandelate (1.0 eq) in ethanol in a round-bottom flask equipped with a magnetic stirrer.[7]

-

Reagent Addition: While stirring, slowly add hydrazine hydrate (1.0-1.2 eq) to the solution. An exothermic reaction may be observed.

-

Reflux: Attach a reflux condenser and heat the reaction mixture to reflux. Maintain reflux for 2-4 hours. The reaction progress can be monitored by TLC.

-

Crystallization: After the reaction is complete, reduce the volume of the solvent by distillation or using a rotary evaporator.[7]

-

Isolation: Cool the remaining solution in an ice water bath. The white, crystalline product should precipitate out of the solution.

-

Filtration and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol to remove any soluble impurities.

-

Drying: Dry the purified crystals under vacuum to obtain the final product, this compound.

Mandatory Safety Directive: Handling Hydrazine Hydrate

Trustworthiness through Safety: The protocols described are self-validating only when executed with the highest commitment to safety. Hydrazine and its hydrate are classified as Particularly Hazardous Substances (PHS).[8]

-

Toxicity: Hydrazine is acutely toxic if inhaled, ingested, or in contact with skin.[8][9] It is corrosive and can cause severe skin and eye burns.[10][11]

-

Flammability: Hydrazine hydrate is a combustible liquid.[9]

Required Safety Measures:

| Control Measure | Specification | Rationale |

| Engineering Controls | All handling must occur inside a certified chemical fume hood.[8][11] | To prevent inhalation of toxic and carcinogenic vapors. |

| Personal Protective Equipment (PPE) | - Nitrile or chloroprene gloves.- ANSI Z87.1-compliant, splash-proof safety goggles and a face shield.- A flame-resistant lab coat. | To prevent dermal and eye contact with the corrosive chemical.[8][11] |

| Handling | - Use only in a designated PHS area.- Avoid heat, sparks, and open flames.[9]- Keep containers tightly closed.[9][12] | To mitigate risks of fire, explosion, and accidental exposure. |

| Storage | Store locked up in a cool, dry, well-ventilated area away from incompatible materials.[9][10] | To ensure stability and prevent hazardous reactions. |

| Spill Response | Do not attempt to clean up a large spill. Evacuate the area and call emergency responders.[8] | Due to the high toxicity and potential for exposure. |

| First Aid | - Skin/Eye Contact: Immediately flush with water for at least 15 minutes and seek immediate medical attention.[10][12]- Inhalation: Move to fresh air and seek immediate medical attention.[8][10] | To minimize damage from corrosive and toxic effects. |

Characterization and Validation

Confirmation of the final product's identity and purity is achieved through a combination of physical and spectroscopic methods.

| Analysis Method | Expected Result |

| Melting Point | 134-136 °C (uncorrected)[2][4] |

| FT-IR (cm⁻¹) | ~3300-3400 (O-H stretch), ~3200-3300 (N-H stretches), ~1650 (C=O stretch, Amide I) |

| ¹H NMR (DMSO-d₆) | δ (ppm): ~9.0 (s, 1H, -CONH-), ~7.2-7.4 (m, 5H, Ar-H), ~5.0 (s, 1H, -CH(OH)-), ~4.2 (br s, 2H, -NH₂) |

| Mass Spec (MS) | [M+H]⁺ at m/z = 167.08 |

Conclusion

This guide details a robust and reproducible two-step synthesis for this compound from mandelic acid. The methodology is grounded in fundamental principles of organic chemistry, including Fischer esterification and nucleophilic acyl substitution. By providing a rationale for each procedural choice and integrating comprehensive characterization data, this document serves as an authoritative resource for its intended scientific audience. The paramount importance of adhering to strict safety protocols when handling hazardous reagents like hydrazine hydrate cannot be overstated and is integral to the successful and responsible execution of this synthesis.

References

- Hydrazine hydrate - SAFETY D

- Hydrazine hydrate, 55% (Hydrazine, 35%) - SAFETY DATA SHEET. (2014). Thermo Fisher Scientific.

- This compound. (2024). ChemBK.

- Material Safety Data Sheet - HYDRAZINE HYDR

- Hydrazine Standard Operating Procedure Template. University of New Mexico - Environmental Health & Safety.

- Standard Operating Procedure: Hydrazine. University of California, Santa Barbara - Environmental Health & Safety.

- This compound.

- Experimental setup for the esterification of mandelic acid to ethyl mandel

- Synthesis, characterization, and BSA binding studies of newfangled 2-phenylacetohydrazide derivatives.

- 2-Acetylhydrazono-2-phenylacetohydrazide.

- What is MANDELIC ACID HYDRAZIDE used for and how is it prepared?. Guidechem.

- Mandelic acid hydrazide.

- Scheme 1. Synthesis of Mandelic Acid Ester (mandelate).

- Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterific

- Synthesis and characterization of cobalt (II) complexes of some 2-hydroxy-4,5-dimethylacetophenone substituted Hydrazones. (2022).

- Synthesis of 2-hydroxybenzohydrazide derivatives with microwave irradiation and activity against Escherichia coli. (2021).

- Calculated Reaction Pathway for the Hydrazinolysis Mechanism... (2018).

Sources

- 1. Page loading... [guidechem.com]

- 2. chembk.com [chembk.com]

- 3. This compound | C8H10N2O2 | CID 73126 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2443-66-5 Cas No. | Mandelic acid hydrazide | Matrix Scientific [matrixscientific.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. benchchem.com [benchchem.com]

- 7. 2-Acetylhydrazono-2-phenylacetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ehs.ucsb.edu [ehs.ucsb.edu]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

- 10. fishersci.com [fishersci.com]

- 11. ehs.unm.edu [ehs.unm.edu]

- 12. files.dep.state.pa.us [files.dep.state.pa.us]

2-Hydroxy-2-phenylacetohydrazide chemical properties

An In-Depth Technical Guide to the Chemical Properties of 2-Hydroxy-2-phenylacetohydrazide

Introduction

This compound, commonly known as mandelic acid hydrazide, is an aromatic alpha-hydroxy acid derivative of significant interest in synthetic and medicinal chemistry.[1][2][3] Its structure uniquely combines a chiral center, a secondary hydroxyl group, a phenyl ring, and a reactive hydrazide moiety. This combination of functional groups makes it a versatile building block for the synthesis of more complex molecules, particularly various heterocyclic compounds.[4] Furthermore, derivatives of this scaffold have demonstrated a range of biological activities, positioning it as a valuable starting point for drug discovery and development programs.[4]

This technical guide provides a comprehensive overview of the core chemical properties of this compound, designed for researchers, scientists, and professionals in drug development. It covers its synthesis, physicochemical characteristics, spectroscopic profile, and key reactivity, offering field-proven insights into its handling and application.

Molecular Structure and Identification

The foundational properties of this compound are dictated by its molecular architecture. Understanding its structure is key to predicting its reactivity and behavior in different chemical environments.

Chemical Identifiers

For unambiguous identification, the following identifiers are associated with this compound:

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| Common Names | Mandelic acid hydrazide, Mandelhydrazide | [1][2][5] |

| CAS Number | 2443-66-5 | [1][5][6][7] |

| Molecular Formula | C₈H₁₀N₂O₂ | [1][5][7][8] |

| Molecular Weight | 166.18 g/mol | [1][5] |

| SMILES | C1=CC=C(C=C1)C(C(=O)NN)O | [1] |

| InChIKey | FWTGUGVETHVGTL-UHFFFAOYSA-N | [1] |

Key Structural Features

The molecule's functionality is derived from four primary components: the phenyl ring, the benzylic hydroxyl group, the chiral center at the alpha-carbon, and the terminal hydrazide group.

Caption: Core functional components of this compound.

Synthesis and Purification

The most common and efficient synthesis of this compound involves the hydrazinolysis of a mandelic acid ester. This method is favored for its high yield and relatively straightforward procedure.

Synthetic Strategy

The retrosynthetic analysis points to a simple disconnection at the amide bond, identifying methyl or ethyl mandelate and hydrazine hydrate as the logical starting materials. The ester is chosen over the carboxylic acid to avoid a competitive acid-base reaction with the basic hydrazine, thereby ensuring the nucleophilic attack proceeds efficiently.

Experimental Protocol: Synthesis from Methyl Mandelate

This protocol describes a standard laboratory-scale synthesis. The self-validating nature of this procedure lies in the distinct physical properties of the product compared to the starting materials, allowing for confirmation through simple melting point analysis and TLC.

Materials:

-

Methyl mandelate

-

Hydrazine hydrate (64-80% solution)

-

Ethanol (absolute)

-

Diethyl ether (anhydrous)

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl mandelate (1 equivalent) in absolute ethanol (approx. 5-10 mL per gram of ester).

-

Addition of Hydrazine: While stirring at room temperature, add hydrazine hydrate (1.5-2.0 equivalents) dropwise to the solution. The excess hydrazine ensures the complete conversion of the ester.

-

Reflux: Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as ethyl acetate/hexane (1:1), visualizing with UV light or potassium permanganate stain. The disappearance of the starting ester spot indicates completion.

-

Isolation: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30-60 minutes. The product will precipitate as a white solid.

-

Purification: Collect the crystalline product by vacuum filtration. Wash the solid with a small amount of cold diethyl ether to remove any unreacted starting materials and impurities.

-

Drying: Dry the purified this compound under vacuum to obtain a fine, white crystalline powder. A typical yield is in the range of 85-95%.

Synthesis Workflow Diagram

Caption: Standard workflow for the synthesis of this compound.

Physicochemical Properties

The physical properties of this compound are essential for its handling, storage, and application in further synthetic steps.

| Property | Value | Source(s) |

| Appearance | White crystalline solid/powder | [9] |

| Melting Point | 134-136 °C | [3][5] |

| Boiling Point | 420.9 ± 38.0 °C (Predicted) | [5] |

| Density | 1.277 ± 0.06 g/cm³ (Predicted) | [5] |

| pKa | 12.07 ± 0.36 (Predicted) | [5] |

| Solubility | Soluble in water and polar organic solvents like ethanol. | [9] |

Spectroscopic and Analytical Characterization

Spectroscopic analysis provides definitive structural confirmation of the synthesized molecule. The expected data from primary techniques are summarized below.

| Technique | Characteristic Features |

| ¹H NMR | ~7.2-7.4 ppm: Multiplet, 5H (Aromatic protons, -C₆H₅).~5.0 ppm: Singlet, 1H (Methine proton, -CH(OH)).~5.5 ppm: Broad singlet, 1H (Hydroxyl proton, -OH).~4.3 ppm: Broad singlet, 2H (Amine protons, -NH₂).~9.2 ppm: Broad singlet, 1H (Amide proton, -CONH-). |

| ¹³C NMR | ~174 ppm: Carbonyl carbon (C=O).~140 ppm: Quaternary aromatic carbon.~126-129 ppm: Aromatic carbons (CH).~75 ppm: Alpha-carbon (-CH(OH)). |

| IR (cm⁻¹) | 3200-3400: Broad O-H and N-H stretching.~3050: Aromatic C-H stretching.~1650: Strong C=O stretching (Amide I band).~1550: N-H bending (Amide II band). |

| Mass Spec (EI) | m/z 166: Molecular ion peak [M]⁺.m/z 149: Loss of NH₃.m/z 121: Loss of -CONHNH₂.m/z 107: Phenyl-CH(OH) fragment. |

Note: NMR chemical shifts are approximate and can vary based on solvent and concentration. The hydroxyl and amide/amine protons are D₂O exchangeable.

Chemical Reactivity and Mechanistic Considerations

The molecule's reactivity is dominated by the nucleophilic character of the hydrazide moiety and the functionality of the hydroxyl group.

Reactivity of the Hydrazide Moiety

The terminal -NH₂ group of the hydrazide is a potent nucleophile, making it the primary site for reactions such as condensation and acylation.

-

Condensation with Carbonyls: In the presence of an acid catalyst, it readily reacts with aldehydes and ketones to form stable hydrazone derivatives.[10] This reaction is a cornerstone for building more complex molecular scaffolds used in medicinal chemistry.

-

Oxidation: The hydrazide group can be oxidized to form various products. For instance, oxidation of related aryl hydrazides with reagents like hexachloroiridate(IV) can lead to the corresponding carboxylic acid.[11]

-

Nucleophilic Acyl Substitution: It can react with acyl chlorides or anhydrides to form diacylhydrazines.

Reactivity of the Hydroxyl Group

The secondary hydroxyl group can undergo reactions typical of alcohols, such as esterification with carboxylic acids (e.g., under Fischer-Speier conditions) or acylation with acyl chlorides in the presence of a non-nucleophilic base.

Coordination Chemistry

This compound can act as a bidentate ligand in coordination chemistry, chelating to metal ions. Chelation typically occurs through the carbonyl oxygen and the terminal amino nitrogen, forming a stable five-membered ring with the metal center. This property is exploited in the synthesis of novel metal-organic complexes with potential catalytic or biological applications.

Caption: Chelation of a metal ion (M²⁺) by this compound.

Applications in Research and Development

The unique structural features of this compound make it a valuable intermediate in several areas of chemical research.

-

Precursor for Heterocyclic Synthesis: It is a key synthon for constructing heterocyclic scaffolds like oxadiazoles, pyrazoles, and triazoles, which are privileged structures in many drug molecules.[4]

-

Scaffold in Medicinal Chemistry: The core structure is present in various compounds investigated for therapeutic potential. Derivatives have been studied for anticancer and antimicrobial activities, where the hydrazide moiety often plays a crucial role in binding to enzyme active sites.[4]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a hazardous substance.[1]

-

Hazard Statements:

-

Precautionary Measures:

Conclusion

This compound is a highly functionalized and versatile molecule. Its straightforward synthesis, well-defined physicochemical properties, and diverse reactivity profile make it an important tool for synthetic chemists. Its utility as a precursor for biologically active heterocycles and as a ligand in coordination chemistry underscores its continuing relevance in both academic research and the pharmaceutical industry. Proper understanding of its chemical properties and adherence to safety protocols are essential for its effective and safe application.

References

- Benchchem. 2-Hydroxy-2,2-diphenylacetohydrazide | RUO | Supplier. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHs5IL5yiP3pAfZIOORHxtxDiAsIX279Fin3YSbEDJ9ZHZPKCMKhGjxRC8cR2Dvbnz5QZ6bVq3_3UnPychh3ufxuqwl5j-4g39nNcH7SdPWIdEqJw_iJJ4_leGnq0ilNbPTRtUT]

- PubChem. This compound | C8H10N2O2 | CID 73126. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/73126]

- ChemBK. This compound. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFN4rccKZxERUAY8OswCw9ECwHZqCHLV4qUgLQX2HR6anXZgdflV-7rfUznFzsan091NqF3otqBt8bXOx23HWJXNatNyQ32_uU9611h3H6tAZKtmrOXdtfL1TImctOEzXck5jXlHhAdSx8UPoEanfSQbdXV70CZWW4Ekw==]

- Parchem. This compound (Cas 2443-66-5). [URL: https://www.parchem.com/chemical-supplier-distributor/2-Hydroxy-2-phenylacetohydrazide-006795.aspx]

- Chemsrc. (R)-2-HYDROXY-2-PHENYLACETOHYDRAZIDE | CAS#:84049-61-6. [URL: https://www.chemsrc.com/en/cas/84049-61-6_235787.html]

- ResearchGate. General scheme for the synthesis of 2-phenylacetohydrazide derivatives. [URL: https://www.researchgate.

- ChemicalBook. MANDELIC ACID HYDRAZIDE | 2443-66-5. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB0278148.htm]

- Amerigo Scientific. This compound. [URL: https://www.amerigoscientific.

- Sigma-Aldrich. 2-Phenylacetohydrazide for synthesis 114-83-0. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/820561]

- Pan, L. et al. (2007). 2-Acetylhydrazono-2-phenylacetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 5), o2553. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2960207/]

- Matrix Scientific. Mandelic acid hydrazide. [URL: https://www.

- PubChem. 2-(Acetylhydrazono)-2-phenylacetohydrazide | C10H12N4O2 | CID 92518. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/92518]

- Merck. 2-苯乙醯肼CAS 114-83-0 | 820561. [URL: https://www.sigmaaldrich.com/TW/zh/product/aldrich/820561]

- Wikipedia. Mandelic acid. [URL: https://en.wikipedia.org/wiki/Mandelic_acid]

- BOC Sciences. CAS 2443-66-5 Mandelic acid hydrazide. [URL: https://www.bocsci.com/mandelic-acid-hydrazide-cas-2443-66-5-item-563344.html]

- Organic Syntheses. Mandelic Acid. [URL: http://www.orgsyn.org/demo.aspx?prep=cv1p0336]

- Lin, C.-Y. et al. (2020). Oxidations of Benzhydrazide and Phenylacetic Hydrazide by Hexachloroiridate(IV): Reaction Mechanism and Structure–Reactivity Relationship. International Journal of Molecular Sciences, 21(2), 438. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7014022/]

- Hertkorn, N. et al. (2013). High-field NMR spectroscopy and FTICR mass spectrometry: powerful tools for the molecular-level characterization of marine dissolved organic matter. Biogeosciences, 10, 1583-1624. [URL: https://bg.copernicus.org/articles/10/1583/2013/]

- P&S Chemicals. Product information, 2-Hydroxy-2,2-diphenylacetohydrazide. [URL: https://ps-chemicals.com/product/2-hydroxy-2-2-diphenylacetohydrazide]

- Sigma-Aldrich. Oxidations of Benzhydrazide and Phenylacetic Hydrazide by Hexachloroiridate(IV): Reaction Mechanism and Structure-Reactivity Relationship. [URL: https://www.sigmaaldrich.

- Salami, H. A. et al. (2015). Solvent-free synthesis, characterization and antimicrobial activity of complexes of 2-hydroxybenzoic acid hydrazide with some M(II) ions. Der Pharma Chemica, 7(4), 261-265. [URL: https://www.derpharmachemica.com/pharma-chemica/solvent-free-synthesis-characterization-and-antimicrobial-activity-of-complexes-of-2-hydroxybenzoic-acid-hydrazide-with-some-mii-ions.pdf]

- El-Gammal, O. A. et al. (2024). N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide and its metal complexes: synthesis, spectroscopic investigations, DFT calculations and cytotoxicity profiling. Journal of the Egyptian National Cancer Institute, 36(1), 6. [URL: https://jenc.springeropen.com/articles/10.1186/s13065-023-01098-8]

- University of Calgary. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. [URL: https://www.chem.ucla.edu/~harding/IGOC/I/ir_nmr_ms.pdf]

- MCE. N'-Phenylacetohydrazide (Phenylhydrazine acetate) | Biochemical Assay Reagent. [URL: https://www.medchemexpress.com/n-phenylacetohydrazide.html]

- Santes, V. et al. (2011). Syntheses and Study of New 2-Hydroxy-5,6-Dihydro-2H-1,4-Oxazines by NMR and X-ray Crystallography. Synthetic Communications, 30(15), 2721-2734. [URL: https://www.researchgate.net/publication/250811219_Syntheses_and_Study_of_New_2-Hydroxy-56-Dihydro-2H-14-Oxazines_by_NMR_and_X-ray_Crystallography]

- Sigma-Aldrich. 2-Phenylacetohydrazide for synthesis 114-83-0 (alternative link). [URL: https://www.sigmaaldrich.com/MX/en/product/aldrich/820561]

- Wang, R. et al. (2008). Crystal structure of 2-hydroxy-2-methyl-2-phenyl acetic acid hemihydrate, C9H11O3.50. Zeitschrift für Kristallographie - New Crystal Structures, 223(1), 1-2. [URL: https://www.researchgate.

Sources

- 1. This compound | C8H10N2O2 | CID 73126 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. MANDELIC ACID HYDRAZIDE | 2443-66-5 [chemicalbook.com]

- 3. 2443-66-5 Cas No. | Mandelic acid hydrazide | Matrix Scientific [matrixscientific.com]

- 4. 2-Hydroxy-2,2-diphenylacetohydrazide | RUO | Supplier [benchchem.com]

- 5. chembk.com [chembk.com]

- 6. parchem.com [parchem.com]

- 7. This compound - Amerigo Scientific [amerigoscientific.com]

- 8. (R)-2-HYDROXY-2-PHENYLACETOHYDRAZIDE | CAS#:84049-61-6 | Chemsrc [chemsrc.com]

- 9. Mandelic acid - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Oxidations of Benzhydrazide and Phenylacetic Hydrazide by Hexachloroiridate(IV): Reaction Mechanism and Structure–Reactivity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 2-Hydroxy-2-phenylacetohydrazide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical properties of 2-Hydroxy-2-phenylacetohydrazide, a molecule of significant interest in medicinal chemistry and drug development. This document moves beyond a simple recitation of data points to offer a deeper understanding of the experimental methodologies and the scientific principles that govern these properties. By synthesizing data from various sources and providing detailed experimental protocols, this guide aims to be an essential resource for researchers working with this compound. We will delve into its structural and crystallographic data, thermal properties, solubility profile, and spectroscopic characteristics. Each section is designed to provide not only the "what" but also the "how" and "why," ensuring a thorough and practical understanding for laboratory applications.

Introduction: The Significance of this compound

This compound, also known as mandelic acid hydrazide, is a versatile organic compound that serves as a crucial building block in the synthesis of various biologically active molecules. Its structure, which combines a phenyl group, a hydroxyl group, and a hydrazide moiety, imparts a unique set of chemical and physical properties that are pivotal for its role in drug design and development. The presence of hydrogen bond donors and acceptors, along with a chiral center, makes it an attractive scaffold for creating compounds with specific biological targets. A thorough understanding of its physical properties is paramount for its effective utilization in synthesis, formulation, and quality control.

This guide will systematically explore the key physical characteristics of this compound, providing both established data and the experimental context necessary for its practical application.

Molecular Structure and Identification

A foundational understanding of a molecule's physical properties begins with its structure.

Chemical Identity

-

IUPAC Name: this compound[1]

-

Synonyms: Mandelic acid hydrazide, Hydroxy(phenyl)acetic acid hydrazide[1]

-

CAS Number: 2443-66-5[1]

-

Molecular Formula: C₈H₁₀N₂O₂[1]

-

Molecular Weight: 166.18 g/mol [1]

Structural Representation

The two-dimensional structure of this compound is presented below. The molecule features a chiral carbon atom attached to a hydroxyl group, a phenyl ring, and a carbonyl group of the acetohydrazide moiety.

Diagram of the molecular structure of this compound.

Caption: 2D structure of this compound.

Thermal Properties

The thermal behavior of a compound is critical for its handling, storage, and processing.

Melting Point

The melting point is a fundamental indicator of a crystalline solid's purity.

| Property | Value | Source |

| Melting Point | 134-136 °C | [2] |

Expert Insight: A sharp melting point range is indicative of high purity. The observed range for this compound suggests a well-defined crystalline structure. Broadening of this range could indicate the presence of impurities.

Experimental Protocol: Melting Point Determination (Capillary Method)

This protocol outlines a standard and reliable method for verifying the melting point in a laboratory setting.

Principle: A small, powdered sample is heated in a sealed capillary tube, and the temperature range over which the solid transitions to a liquid is observed.

Apparatus:

-

Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: Place a small amount of dry this compound onto a clean, dry watch glass. Finely powder the sample using a spatula.

-

Loading the Capillary Tube: Open end of the capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently on a hard surface to pack the solid into the sealed end. Repeat until a packed column of 2-3 mm is achieved.

-

Measurement:

-

Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Set the initial heating rate to be rapid to approach the expected melting point.

-

Approximately 15-20 °C below the expected melting point, reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Record the temperature at which the last solid crystal melts (the completion of melting). This range is the melting point.

-

-

Validation: For E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), it is recommended to calibrate the thermometer of the melting point apparatus using certified reference standards.

Caption: Workflow for Melting Point Determination.

Solubility Profile

Solubility is a critical parameter in drug development, influencing bioavailability, formulation, and routes of administration.

Qualitative and Quantitative Solubility

Published data on the solubility of this compound is primarily qualitative.

-

Hot Water: Soluble

-

Hot Ethanol: Slightly soluble

Expert Insight: The presence of a hydroxyl group and the hydrazide moiety suggests the potential for hydrogen bonding with protic solvents like water and ethanol. The phenyl group, however, contributes to its lipophilicity, which may limit its solubility in highly polar solvents at room temperature. The increased solubility in hot solvents is a common characteristic of organic solids.

For a more comprehensive understanding, the following table presents predicted solubility in a range of common laboratory solvents, which can guide experimental work.

| Solvent | Predicted Solubility | Rationale |

| Water | Sparingly soluble at RT, more soluble when hot | Hydrogen bonding potential from -OH and -NH₂ groups. |

| Methanol | Soluble | Polar protic solvent, favorable interactions. |

| Ethanol | Moderately soluble | Similar to methanol, but increased alkyl chain length may slightly decrease solubility. |

| Acetone | Soluble | Polar aprotic solvent, can accept hydrogen bonds. |

| Dichloromethane | Slightly soluble | Lower polarity compared to alcohols and acetone. |

| Dimethyl Sulfoxide (DMSO) | Very soluble | Highly polar aprotic solvent, excellent for dissolving a wide range of organic compounds. |

| Toluene | Sparingly soluble | Nonpolar aromatic solvent, unfavorable interactions with polar functional groups. |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol describes the gold-standard method for determining the equilibrium solubility of a compound.

Principle: An excess amount of the solid compound is agitated in a solvent for a sufficient period to reach equilibrium. The concentration of the dissolved compound in the supernatant is then determined.

Apparatus:

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Preparation: Add an excess amount of this compound to a vial containing a known volume of the desired solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C for physiological relevance) for 24-48 hours. This duration should be sufficient to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved solid.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any remaining solid particles.

-

Quantification: Dilute the filtered solution with a suitable solvent and analyze the concentration of this compound using a validated HPLC method.

-

Self-Validation: To ensure equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). Consistent concentration values over time confirm that equilibrium has been achieved.

Caption: Workflow for Equilibrium Solubility Determination.

Spectroscopic Properties

Spectroscopic data provides a fingerprint of the molecule, confirming its identity and providing insights into its structure and bonding.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The PubChem database indicates the availability of an ATR-IR spectrum for this compound.[3]

Expected Characteristic IR Absorptions:

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

| 3400-3200 | O-H, N-H | Stretching (broad) |

| 3100-3000 | Aromatic C-H | Stretching |

| 2950-2850 | Aliphatic C-H | Stretching |

| ~1650 | C=O (Amide I) | Stretching |

| 1600-1550 | N-H | Bending (Amide II) |

| 1600, 1475 | Aromatic C=C | Stretching |

| 1200-1000 | C-O | Stretching |

Expert Insight: The broadness of the O-H and N-H stretching bands is due to hydrogen bonding. The exact position of the C=O stretch can provide information about the extent of hydrogen bonding and the electronic environment of the carbonyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

5.2.1. ¹H NMR Spectroscopy

Based on the structure and data from similar compounds, the following proton signals are expected:

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~7.4-7.2 | Multiplet | Aromatic protons (C₆H₅) |

| ~5.0 | Singlet | Methine proton (-CH(OH)-) |

| ~4.5 | Broad singlet | Hydroxyl proton (-OH) |

| ~4.3 | Broad singlet | Amine protons (-NH₂) |

| ~8.0 | Broad singlet | Amide proton (-NH-) |

Expert Insight: The chemical shifts of the -OH and -NH protons are highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. In DMSO-d₆, these protons are more likely to be observed as distinct, broad signals.

5.2.2. ¹³C NMR Spectroscopy

The PubChem database indicates the availability of a ¹³C NMR spectrum.[3] Predicted chemical shifts for the carbon atoms are as follows:

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | Carbonyl carbon (C=O) |

| ~140 | Aromatic quaternary carbon |

| ~128-126 | Aromatic CH carbons |

| ~75 | Methine carbon (-CH(OH)-) |

Experimental Protocol: NMR Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra.

Apparatus:

-

NMR tube (5 mm)

-

Volumetric flask

-

Pipettes

-

Deuterated solvent (e.g., DMSO-d₆)

-

Internal standard (e.g., Tetramethylsilane, TMS)

Procedure:

-

Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR (or 20-50 mg for ¹³C NMR) into a small vial.

-

Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (DMSO-d₆ is often a good choice for hydrazides). Ensure the sample is fully dissolved. Gentle vortexing or sonication may be required.

-

Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.

-

Standard Addition: Add a small amount of TMS as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Capping and Labeling: Cap the NMR tube and label it clearly.

Caption: Key steps in NMR sample preparation.

Conclusion

This technical guide has provided a detailed examination of the key physical properties of this compound. By integrating established data with detailed experimental protocols and expert insights, we have aimed to create a resource that is both informative and practical for the research community. A thorough understanding and careful determination of these properties are essential for the successful application of this versatile molecule in the development of new therapeutics and other advanced materials. As new experimental data becomes available, this guide will be updated to ensure its continued accuracy and relevance.

References

-

Insight into the synthesis, structure affirmation and catalytic efficiency of divalent and trivalent metal chelates of mandelic acid hydrazone derivative. (n.d.). National Institutes of Health. Retrieved from [Link]

-

This compound. (n.d.). PubChem. Retrieved from [Link]

-

This compound (C8H10N2O2). (n.d.). PubChemLite. Retrieved from [Link]

-

Synthesis, characterization, and BSA binding studies of newfangled 2-phenylacetohydrazide derivatives. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

This compound | C8H10N2O2 | CID 73126. (n.d.). PubChem. Retrieved from [Link]

-

Design, Synthesis and Spectroscopic Characterizations of Medicinal Hydrazide Derivatives and Metal Complexes of Malonic Ester. (n.d.). Bentham Science. Retrieved from [Link]

-

Crystal structure of 2-hydroxy-2-methyl-2-phenyl acetic acid hemihydrate, C9H11O3.50. (n.d.). De Gruyter. Retrieved from [Link]

-

2-Acetylhydrazono-2-phenylacetohydrazide. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Multicomponent Solids of DL-2-Hydroxy-2-phenylacetic Acid and Pyridinecarboxamides. (2022). MDPI. Retrieved from [Link]

-

An efficient and practical synthesis of mandelic acid by combination of complex phase transfer catalyst and ultrasonic irradiation. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis and characterization of cobalt (II) complexes of some 2-hydroxy-4,5-dimethylacetophenone substituted Hydrazones. (2022). International Journal of Chemical Studies. Retrieved from [Link]

-

Spectroscopic Characterization and Antioxidant Properties of Mandelic Acid and Its Derivatives in a Theoretical and Experimental Approach. (2022). MDPI. Retrieved from [Link]

-

N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide and its metal complexes: synthesis, spectroscopic investigations, DFT calculations and cytotoxicity profiling. (2024). Springer Nature. Retrieved from [Link]

-

1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000703). (n.d.). Human Metabolome Database. Retrieved from [Link]

-

Spectroscopic Characterization and Antioxidant Properties of Mandelic Acid and Its Derivatives in a Theoretical and Experimental Approach. (n.d.). PlumX. Retrieved from [Link]

-

(S)-mandelic acid | C8H8O3 | CID 439616. (n.d.). PubChem. Retrieved from [Link]

-

(R,S)-Mandelic Acid in Pure and Binary Solvents Solubility Measurement and its Correlation with Thermodynamic Models. (n.d.). ResearchGate. Retrieved from [Link]

-

Solubility of Mandelic Acid Enantiomers and Their Mixtures in Three Chiral Solvents. (n.d.). UCC IR. Retrieved from [Link]

-

5 Combination of 1H and 13C NMR Spectroscopy. (n.d.). Retrieved from [Link]

-

Synthesis and characterization of cobalt (II) complexes of some 2-hydroxy-4,5-dimethylacetophenone substituted Hydrazones. (2022). International Journal of Chemical Studies. Retrieved from [Link]

-

Summary of FT-IR Spectra Data of the Synthesized Phenylhydrazone. (n.d.). ResearchGate. Retrieved from [Link]

-

N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide and its metal complexes: synthesis, spectroscopic investigations, DFT calculations and cytotoxicity profiling. (2024). Springer Nature. Retrieved from [Link]

-

Analysis of the infrared and Raman spectra of phenylacetic acid and mandelic (2-hydroxy-2-phenylacetic) acid. (2011). PubMed. Retrieved from [Link]

-

Fourier transform infrared spectroscopy (FTIR) and Raman Spectroscopy. (n.d.). Surface Science Western. Retrieved from [Link]

Sources

A Technical Guide to 2-Hydroxy-2-phenylacetohydrazide: Synthesis, Characterization, and Applications in Medicinal Chemistry

Abstract

2-Hydroxy-2-phenylacetohydrazide, also known as Mandelic Acid Hydrazide (CAS No. 2443-66-5), is a versatile bifunctional organic molecule that serves as a pivotal intermediate in synthetic and medicinal chemistry. As a derivative of both mandelic acid and hydrazine, it possesses a unique structural architecture, featuring a chiral hydroxylated carbon, a reactive hydrazide moiety, and a stable phenyl group. This combination makes it an ideal scaffold for the synthesis of a diverse array of heterocyclic compounds and hydrazone derivatives. This technical guide provides an in-depth exploration of the synthesis, purification, and analytical characterization of this compound. Furthermore, it details its primary application as a precursor to pharmacologically active hydrazones, with a particular focus on their potential as anticonvulsant agents, thereby offering valuable insights for researchers in drug discovery and development.

Physicochemical Properties and Safety Data

A thorough understanding of the fundamental properties of a chemical entity is paramount for its effective and safe utilization in a research setting. This compound is a stable, crystalline solid under standard laboratory conditions. Its key properties are summarized below.[1][2][][4]

| Property | Value | Source(s) |

| CAS Number | 2443-66-5 | [1][2][][4] |

| Molecular Formula | C₈H₁₀N₂O₂ | [1][2] |

| Molecular Weight | 166.18 g/mol | [1][2] |

| Appearance | White crystalline solid | Inferred from typical hydrazides |

| Melting Point | 134-136 °C | [1][] |

| Boiling Point (Predicted) | 420.9 ± 38.0 °C | [1] |

| Density (Predicted) | 1.277 ± 0.06 g/cm³ | [1] |

| SMILES | C1=CC=C(C=C1)C(C(=O)NN)O | [2] |

| InChIKey | FWTGUGVETHVGTL-UHFFFAOYSA-N | [2] |

Safety & Handling

As a hydrazide derivative, this compound requires careful handling to minimize exposure and ensure laboratory safety.

-

GHS Hazard Statements: The compound is classified as an irritant. GHS classifications indicate it causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2]

-

Precautionary Measures: Standard personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, is mandatory.[2] All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors.[2] In case of eye contact, rinse immediately with plenty of water and seek medical advice.[1]

Synthesis and Purification

The most direct and efficient synthesis of this compound involves the hydrazinolysis of an ester of mandelic acid, typically methyl or ethyl mandelate. This nucleophilic acyl substitution reaction is robust and generally proceeds with high yield.

Causality of Experimental Design

The choice of an ester as the starting material is strategic; the ester carbonyl is sufficiently electrophilic to be attacked by the potent nucleophile, hydrazine, but is less reactive than an acid chloride, which could lead to over-reaction and unwanted side products. Anhydrous hydrazine can be used, but hydrazine hydrate is often preferred for its lower cost and easier handling, with a slight excess used to drive the reaction to completion. Ethanol is an ideal solvent as it readily dissolves both the ester and hydrazine hydrate and its boiling point allows for effective reflux without requiring specialized high-temperature equipment. The purification by recrystallization leverages the crystalline nature of the product and its differential solubility in hot versus cold solvent to effectively remove unreacted starting materials and soluble impurities.

Detailed Experimental Protocol: Synthesis

Reaction: Methyl 2-hydroxy-2-phenylacetate + Hydrazine Hydrate → this compound

-

Setup: Equip a 250 mL round-bottom flask with a reflux condenser and a magnetic stir bar.

-

Reagents: To the flask, add methyl mandelate (e.g., 0.1 mol, 16.6 g) and 100 mL of absolute ethanol. Stir until the ester is fully dissolved.

-

Hydrazine Addition: While stirring, cautiously add hydrazine hydrate (e.g., 0.15 mol, 7.5 mL) to the solution. Note: The reaction is exothermic; slow addition may be necessary.

-

Reflux: Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), eluting with a 1:1 mixture of n-hexane/ethyl acetate.

-

Isolation: After the reaction is complete, cool the flask to room temperature and then place it in an ice bath for 1-2 hours to facilitate product precipitation.

-

Filtration: Collect the resulting white crystalline solid by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crude product on the filter with two portions of cold ethanol (2 x 20 mL) to remove residual hydrazine and other soluble impurities.

-

Drying: Dry the product under vacuum at 50-60 °C to a constant weight. The expected yield is typically in the range of 80-90%.

Analytical Characterization

Structural confirmation and purity assessment are critical validation steps. The following techniques and expected results provide a self-validating system for identifying the target compound.

Spectroscopic Analysis

| Technique | Expected Characteristics |

| ¹H NMR | (Predicted, in DMSO-d₆, δ in ppm): Aromatic protons (phenyl group) as a multiplet around 7.2-7.4 ppm. A singlet for the methine proton (-CH) adjacent to the hydroxyl and phenyl groups. A broad singlet for the hydroxyl proton (-OH), which is exchangeable with D₂O. Two distinct broad singlets for the hydrazide protons (-NH and -NH₂). |

| ¹³C NMR | (Predicted, in DMSO-d₆, δ in ppm): Carbonyl carbon (~170 ppm). Methine carbon (-CHOH) (~75 ppm). Aromatic carbons in the ~125-140 ppm range. |

| FT-IR | (KBr pellet, cm⁻¹): Broad peak for O-H and N-H stretching (3200-3400 cm⁻¹). A sharp, strong peak for the carbonyl (C=O) stretch of the amide group (~1650-1680 cm⁻¹). Peaks corresponding to C=C stretching in the aromatic ring (~1450-1600 cm⁻¹). |

| Mass Spec. | (EI): Molecular ion peak (M⁺) at m/z = 166. Key fragmentation patterns would likely involve the loss of water, ammonia, or the hydrazide group. |

Rationale for Predictions: The predicted NMR shifts are based on the analysis of structurally similar compounds, such as mandelic acid and other phenylacetohydrazides.[5][6] The IR frequencies are characteristic of the functional groups present (hydroxyl, amine, amide carbonyl, and aromatic ring).[2]

Applications in Drug Development: A Precursor to Bioactive Hydrazones

The primary utility of this compound in drug discovery lies in its role as a versatile chemical building block. The terminal -NH₂ group of the hydrazide is a potent nucleophile that readily condenses with the electrophilic carbonyl carbon of aldehydes and ketones to form stable hydrazone derivatives (Schiff bases).[7][8]

This reaction is of significant interest because the resulting hydrazone moiety (-CO-NH-N=CH-) is a well-established pharmacophore, known to be present in compounds with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties.[7][8][9][10]

Focus: Anticonvulsant Activity

Epilepsy is a prevalent neurological disorder, and the search for new antiepileptic drugs (AEDs) with improved efficacy and fewer side effects is ongoing.[8][9] The hydrazone scaffold has been identified as a key structural feature in many compounds exhibiting potent anticonvulsant effects.[8][9][10]

-

Mechanism of Action (Postulated): While the exact mechanism can vary, many anticonvulsant hydrazones are thought to exert their effects by interacting with voltage-gated sodium channels or by modulating GABAergic neurotransmission. The core pharmacophore often includes a hydrogen-bonding domain and a hydrophobic aryl group that can interact with receptor sites.[10]

-

Structure-Activity Relationship (SAR): Studies on various hydrazone libraries have shown that the nature of the substituent (R' and R'' in the diagram above) attached to the imine carbon is critical for activity. Aromatic rings, particularly those with specific substitutions (e.g., halogens, methoxy groups), often enhance anticonvulsant potency. For instance, a study on isatin derivatives, which included hydrazones, identified a compound with an ED₅₀ of 53.61 mg/kg in a metrazol-induced seizure model. Another series of carbohydrazides showed significant protection in the maximal electroshock (MES) and 6 Hz seizure models.[9]

Protocol: Synthesis of a Hydrazone Derivative

This protocol describes a general method for synthesizing a hydrazone from this compound and a substituted aromatic aldehyde.

-

Reagents: In a 100 mL round-bottom flask, dissolve this compound (e.g., 10 mmol, 1.66 g) in 30 mL of ethanol.

-

Aldehyde Addition: To this solution, add an equimolar amount of the desired aromatic aldehyde (10 mmol).

-

Catalyst: Add 2-3 drops of glacial acetic acid to catalyze the condensation reaction.

-

Reaction: Stir the mixture at room temperature or gently reflux for 2-4 hours. The reaction can be monitored by TLC. Formation of a precipitate often indicates product formation.

-

Isolation: Cool the reaction mixture in an ice bath. Collect the solid product by vacuum filtration.

-

Purification: Wash the product with cold ethanol and recrystallize from a suitable solvent (e.g., ethanol, methanol) to obtain the pure hydrazone derivative.

Conclusion and Future Outlook

This compound is a compound of significant value to the medicinal chemistry community. Its straightforward synthesis and purification make it an accessible starting material. Its true potential is realized in its role as a scaffold for generating libraries of hydrazone derivatives. The consistent reports of significant biological activity, particularly anticonvulsant effects, from these derivatives underscore the importance of this chemical entity. Future research should focus on synthesizing novel hydrazone libraries from this precursor and conducting extensive in-vitro and in-vivo screening to identify lead compounds for the development of next-generation therapeutics.

References

- This compound - ChemBK. (n.d.). Retrieved from a search on its physicochemical properties.

- This compound | C8H10N2O2 | CID 73126 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved from a search on its properties and safety.

- Spectroscopic Characterization and Antioxidant Properties of Mandelic Acid and Its Derivatives in a Theoretical and Experimental Approach. (2022). Materials (Basel).

- mandelamide - Organic Syntheses Procedure. (n.d.). Organic Syntheses.

- Mandelic Acid - Organic Syntheses Procedure. (n.d.). Organic Syntheses.

- mandelic acid - Organic Syntheses Procedure. (n.d.). Organic Syntheses.

- Mandelic acid hydrazide - Matrix Scientific. (n.d.).

- Review Article Anticonvulsant potential of Hydrazone deriv

- MANDELIC ACID HYDRAZIDE | 2443-66-5 - ChemicalBook. (n.d.).

- 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000020). (n.d.).

- Application Notes and Protocols for the Enzymatic Synthesis of (S)-Mandelic Acid. (n.d.). Benchchem.

- Anticonvulsant activity of hydrazones, Schiff and Mannich bases of isatin derivatives. (2002). European Journal of Pharmaceutical Sciences. PubMed.

- CAS 2443-66-5 Mandelic acid hydrazide - BOC Sciences. (n.d.).

- Oxidations of Benzhydrazide and Phenylacetic Hydrazide by Hexachloroiridate(IV)

- N'-phenylacetohydrazide - Solubility of Things. (n.d.).

- Biological Activities of Hydrazone Derivatives. (n.d.). Molecules.

- Recent Developments of Hydrazide/Hydrazone Derivatives and Their Analogs as Anticonvulsant Agents in Animal Models. (2016). Drug Development Research. PubMed.

- Mandelic acid hydrazide | CAS 2443-66-5 | SCBT. (n.d.). Santa Cruz Biotechnology.

- (r)-(+)-2-hydroxy-1,2,2-triphenylethyl acetate - Organic Syntheses Procedure. (n.d.). Organic Syntheses.

- Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups. (n.d.). Journal of Pesticide Science. PubMed Central.

- Recent Developments of Hydrazide/Hydrazone Derivatives and Their Analogs as Anticonvulsant Agents in Animal Models. (n.d.).

- A Technical Guide to the Natural Sources and Biosynthesis of (S)-Mandelic Acid. (n.d.). Benchchem.

- 2-Hydroxyphenylacetic acid(614-75-5) 1H NMR spectrum - ChemicalBook. (n.d.).

- Preparation of Sterically Demanding 2,2-Disubstituted-2-Hydroxy Acids by Enzymatic Hydrolysis. (2019). Molecules. MDPI.

- 2-Acetylhydrazono-2-phenylacetohydrazide. (n.d.). Acta Crystallographica Section E.

- 2-Phenylacetohydrazide for synthesis 114-83-0 - Sigma-Aldrich. (n.d.).

- US20030013911A1 - Production method of 2-cyclohexyl- 2-hydroxy-2-phenylacetic acid intermediate therefor and production method thereof. (n.d.).

- Novel method for synthesizing 2-hydroxy aromatic aldehyde compound. (n.d.).

- (PDF) FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy- and 2,4- and 2,5-dihydroxy derivatives. (n.d.).

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | C8H10N2O2 | CID 73126 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. 2-Hydroxyphenylacetic acid(614-75-5) 1H NMR spectrum [chemicalbook.com]

- 6. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent Developments of Hydrazide/Hydrazone Derivatives and Their Analogs as Anticonvulsant Agents in Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. saspublishers.com [saspublishers.com]

- 9. researchgate.net [researchgate.net]

- 10. Anticonvulsant activity of hydrazones, Schiff and Mannich bases of isatin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

IUPAC name 2-hydroxy-2-phenylacetohydrazide

An In-depth Technical Guide to 2-hydroxy-2-phenylacetohydrazide: Synthesis, Characterization, and Applications in Drug Discovery

Abstract

This compound, also known as mandelic acid hydrazide, is a versatile bifunctional molecule that serves as a foundational scaffold in medicinal chemistry. Possessing both a nucleophilic hydrazide moiety and a chiral α-hydroxy acid backbone, it offers a unique combination of reactive sites for the synthesis of diverse heterocyclic systems and complex molecular architectures. This guide provides an in-depth exploration of this compound, covering its synthesis, spectroscopic characterization, potential mechanisms of action, and its strategic application as a precursor in drug discovery programs. We synthesize field-proven insights with established chemical principles to offer researchers and drug development professionals a comprehensive technical resource for leveraging this valuable chemical entity.

Introduction: The Strategic Value of a Bifunctional Scaffold

Hydrazide derivatives are a cornerstone of modern medicinal chemistry, prized for their ability to act as versatile synthons for a multitude of biologically active heterocycles.[1][2] The hydrazide functional group (-CONHNH₂) is not merely a linker; its unique electronic and steric properties allow it to participate in a wide array of cyclization and condensation reactions. When integrated into a molecule like this compound, which is derived from mandelic acid, the synthetic potential is significantly enhanced.

Mandelic acid itself is an α-hydroxy acid (AHA) with known antibacterial properties and applications in pharmaceutical synthesis.[3][4] The conversion of its carboxyl group to a hydrazide introduces a potent nucleophilic center, creating a molecule poised for derivatization. The resulting compound, this compound, is a chiral building block that serves as a gateway to novel hydrazones, oxadiazoles, pyrazoles, and other privileged structures in drug discovery.[5] This guide will elucidate the practical synthesis, characterization, and strategic deployment of this important intermediate.

Physicochemical and Safety Profile

A thorough understanding of the compound's fundamental properties and hazards is critical for its effective and safe utilization in a laboratory setting.

Core Properties

The key physicochemical properties of this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [6] |

| Synonyms | Mandelic acid hydrazide, Mandelhydrazide | [6] |

| CAS Number | 2443-66-5 | [7] |

| Molecular Formula | C₈H₁₀N₂O₂ | [7] |

| Molecular Weight | 166.18 g/mol | [7] |

| Appearance | White crystalline solid/powder | [8] |

| Melting Point | 134-136 °C | [7] |

Safety and Handling

This compound is classified as an irritant. Adherence to standard laboratory safety protocols is mandatory.

-

Hazard Classification:

-

Recommended Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection. Work in a well-ventilated area or under a chemical fume hood to avoid dust inhalation.

-

First Aid Measures:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[10]

-

Skin: Wash off immediately with plenty of water. If irritation persists, consult a physician.[8]

-

Inhalation: Remove to fresh air. If breathing is difficult, provide artificial respiration and seek medical attention.[8][10]

-

Ingestion: Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Seek immediate medical attention.[8][10]

-

Synthesis and Characterization

The synthesis of this compound is a straightforward and high-yielding process, typically starting from an ester of mandelic acid. This approach is generally preferred over using the free acid, as it avoids a competitive acid-base reaction between the carboxylic acid and the basic hydrazine, leading to cleaner reactions and simpler purification.

Experimental Protocol: Synthesis from Methyl Mandelate

This protocol describes a standard laboratory procedure for the hydrazinolysis of a mandelic acid ester.

Reaction Scheme: Starting Material: Methyl 2-hydroxy-2-phenylacetate (Methyl Mandelate) Reagent: Hydrazine Hydrate (NH₂NH₂·H₂O) Solvent: Ethanol

Step-by-Step Methodology:

-

Setup: Equip a round-bottom flask with a magnetic stirrer and a reflux condenser.

-

Reagents: Dissolve methyl 2-hydroxy-2-phenylacetate (1.0 eq) in absolute ethanol (approx. 10 mL per gram of ester).

-

Reaction Initiation: To the stirred solution, add hydrazine hydrate (1.5-2.0 eq) dropwise at room temperature. The use of a slight excess of hydrazine ensures the complete conversion of the starting ester.

-

Reflux: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), eluting with a mixture like ethyl acetate/hexane (e.g., 7:3 v/v) and visualizing with UV light. The disappearance of the starting ester spot indicates reaction completion.